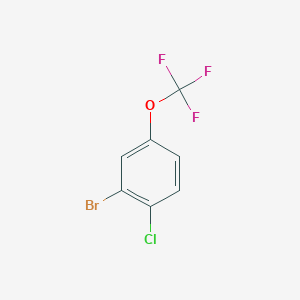

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

描述

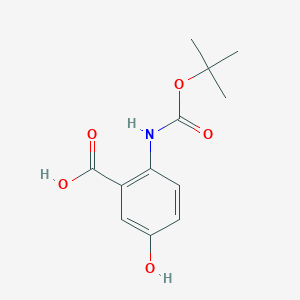

The compound 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a halogenated aromatic molecule that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is not directly mentioned in the provided abstracts, but its structural analogs and related compounds are discussed, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and reagents. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene is synthesized through a Wittig-Horner reaction . These methods suggest that the synthesis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene could also involve halogenation and functional group transformation reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using various spectroscopic techniques. For example, the crystal structure and Hirshfeld surface analysis are used to study the chloro and bromo analogs of a substituted benzene . The vibrational spectroscopic methods, such as FT-IR and FT-Raman, along with computational chemistry techniques, are employed to investigate the structure of 1-bromo-4-chlorobenzene . These methods could be applied to analyze the molecular structure of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be quite diverse. For instance, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide to generate various phenyllithium intermediates, which can be further transformed into different compounds . The sodium dithionite initiated reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with aromatic compounds can lead to the synthesis of conjugated dienes . These examples indicate that 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene could participate in similar organometallic and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their substituents. The presence of halogens and other functional groups can affect the molecule's polarity, boiling point, melting point, and solubility. The vibrational spectroscopic analysis provides insights into the impact of substituents on the benzene ring [4, 6]. The computational studies, including HOMO-LUMO analysis and NBO analysis, can predict the electronic properties and reactivity of these molecules . These analyses would be relevant for understanding the properties of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

科学研究应用

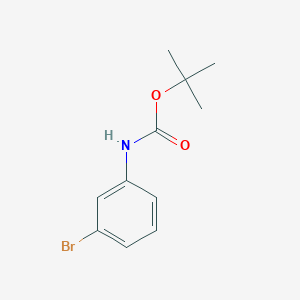

Aryne Route to Naphthalenes

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene plays a crucial role in the generation of arynes, which are intermediates in the synthesis of naphthalenes. This process involves the treatment of the compound with lithium diisopropylamide, leading to various phenyllithium intermediates. These intermediates can further undergo cycloaddition and isomerization reactions to yield naphthalenes, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).

Site Selective Metalation

The compound is instrumental in site-selective metalation studies. It undergoes deprotonation adjacent to the halogen substituent when treated with alkyllithiums, illustrating its role in positional ambiguity and site-selectivity in organic reactions (Mongin, Desponds, & Schlosser, 1996).

Halogenation Studies

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is significant in halogenation studies. Controlled chlorination of trifluoromethoxybenzene, which includes this compound, produces various chloro derivatives. This highlights its application in the synthesis of diversified halogenated organic compounds (Herkes, 1977).

Synthesis of Organic Compounds

The compound plays a key role in the synthesis of complex organic molecules. For instance, its reaction with 1,3,5-trimethoxybenzene in an acetonitrile–water mixture led to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Production of Organofluorine Compounds

This compound is a precursor for various organofluorine compounds. Its reaction with different electrophiles yields a variety of ortho-substituted derivatives, demonstrating its versatility in producing fluorine-containing organic molecules (Castagnetti & Schlosser, 2001).

Facilitating Regioselective Syntheses

It is used in the regioselective and stereoselective synthesis of various organic compounds, like 1,2,3-triaminocyclohexane derivatives, showcasing its importance in achieving specific molecular configurations (Zhao et al., 1993).

Role in Ring Halogenations

The compound is used in ring halogenation reactions of polyalkylbenzenes, which is critical in the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

安全和危害

属性

IUPAC Name |

2-bromo-1-chloro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBFNTUNLKPFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375751 | |

| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene | |

CAS RN |

468075-00-5 | |

| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

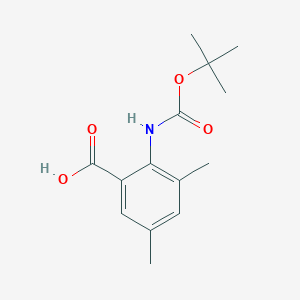

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)